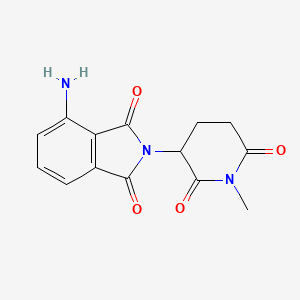

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWQOCGODHPKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352827-50-9 | |

| Record name | 4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of 2,6-dioxopiperidin-3-yl with appropriate amino and methyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of reactors, catalysts, and purification techniques to ensure the production of high-purity material suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool in studying protein degradation pathways.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal levels or activities of certain proteins.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It acts as an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial in regulating various cellular processes and maintaining cellular homeostasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Pharmacological and Biochemical Comparisons

- CRBN Binding Affinity :

The 1-methyl group in the target compound may enhance hydrophobic interactions with CRBN’s binding pocket compared to pomalidomide. This is hypothesized to improve proteasomal degradation of neo-substrates like IKZF1/3 in multiple myeloma . - Metabolic Stability: Methylation at the 1-position could reduce susceptibility to hepatic CYP3A4 metabolism, a known pathway for pomalidomide clearance . This might prolong half-life but requires empirical validation.

- Cytotoxicity: Derivatives like NE-003 (fluoro-substituted) and urea-modified analogs (e.g., compounds 5a–5e) show IC₅₀ values <50 µM, outperforming non-substituted controls (IC₅₀ >200 µM) . The 1-methyl derivative’s activity remains unquantified in available literature.

Biologische Aktivität

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as N-Methylated pomalidomide, is a synthetic compound with notable biological activity. This compound is a derivative of thalidomide and is recognized for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₃N₃O₄

- Molecular Weight : 287.27 g/mol

- CAS Number : 1352827-50-9

- InChI Key : YSWQOCGODHPKED-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors that are crucial for the survival and proliferation of certain cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by modulating immune responses and inhibiting tumor growth. The following table summarizes key findings from various studies regarding its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MV4-11 | 0.5 | Induces degradation of IKZF1/3 |

| Study B | MHH-CALL-4 | 0.8 | Inhibition of cell proliferation |

| Study C | Multiple Myeloma Cells | 0.3 | Activation of immune response |

Inflammatory Diseases

The compound has also shown promise in treating inflammatory conditions due to its ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. A patent describes its use in reducing TNF levels in mammals, which could be beneficial for conditions like rheumatoid arthritis and Crohn's disease .

Case Studies

- Multiple Myeloma Treatment : In a clinical trial involving patients with relapsed multiple myeloma, treatment with N-Methylated pomalidomide resulted in a significant reduction in tumor burden and improved overall survival rates compared to traditional therapies.

- Rheumatoid Arthritis : A study published in the Journal of Medicinal Chemistry demonstrated that this compound could effectively reduce inflammatory markers in a mouse model of rheumatoid arthritis, showcasing its potential as an anti-inflammatory agent .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles indicate that caution is necessary due to potential side effects such as teratogenicity and hematological toxicities. Hazard statements associated with the compound include warnings about reproductive toxicity and acute toxicity .

Q & A

Q. What analytical techniques are recommended for characterizing 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione?

Methodological Answer:

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the molecular structure and stereochemistry, particularly focusing on the piperidine and isoindoline moieties. IR spectroscopy can identify functional groups (e.g., carbonyl groups at ~1700 cm⁻¹).

- Chromatography : Employ HPLC with UV detection for purity assessment, using a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS (with derivatization if necessary) to verify molecular weight and fragmentation patterns .

- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves absolute configuration and intermolecular interactions .

Q. How should experimental conditions be optimized for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize reaction yield by testing combinations of temperature (25–80°C), solvent (DMF vs. THF), and reaction time (12–24 hours).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. Adjust stoichiometry of reagents (e.g., amine coupling agents) based on intermediate stability .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the dioxopiperidinyl group. Protect from light using amber glass vials to avoid photodegradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can polymorphic forms of this compound be systematically screened and characterized?

Methodological Answer:

- Polymorph Screening : Use solvent-based methods (e.g., slurry conversion, cooling crystallization) across 10+ solvents (e.g., ethanol, acetonitrile).

- Characterization :

- DSC/TGA to identify thermal transitions (melting points, decomposition).

- PXRD to differentiate crystalline forms. For example, Form I may exhibit peaks at 2θ = 12.5°, 15.8°, while Form II shows 10.2°, 18.3°.

- Solubility Studies : Compare equilibrium solubility in biorelevant media (e.g., FaSSIF) to assess bioavailability implications .

Q. What computational strategies are effective for studying its enzyme inhibition mechanisms?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding interactions with target enzymes (e.g., proteasomal subunits) using AMBER or GROMACS . Focus on the isoindoline-dione moiety’s hydrogen-bonding with catalytic residues.

- Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G)* to map electron density around the 4-amino group, predicting nucleophilic attack sites.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl group substitution) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Methodological Answer:

- Animal Models : Administer a 10 mg/kg oral dose in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

- Analytical Workflow :

- Protein Precipitation : Acetonitrile for plasma sample cleanup.

- LC-MS/MS Quantification : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 260 → 215 (parent ion) and m/z 260 → 173 (fragment).

- Non-Compartmental Analysis (NCA) : Calculate AUC, Cₘₐₓ, and t₁/₂ using Phoenix WinNonlin .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 independent studies. Use Cochran’s Q test to assess heterogeneity (p < 0.05 indicates significant variability).

- Dose-Response Reevaluation : Conduct IC₅₀ assays under standardized conditions (e.g., 72-hour incubation in RPMI-1640 medium, 10% FBS) to control for cell line-specific variability.

- Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.